molecular formula C8H10BrClFN B152076 (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride CAS No. 845829-91-6

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Cat. No. B152076
M. Wt: 254.53 g/mol
InChI Key: KCVHOOLJEWKAGY-NUBCRITNSA-N
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Description

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a compound that can be associated with various research areas, including organic synthesis and medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with bromo- and fluoro- substituents on a phenyl ring have been investigated, which can give insights into the properties and reactivity of such compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that may include the formation of key intermediates, resolution of enantiomers, and various reaction conditions tailored to introduce the desired substituents onto the phenyl ring. For instance, a 7-step synthesis procedure has been developed for enantiomerically pure diarylethanes, starting from a substituted methanone and involving resolution via crystallization of esters . This indicates that the synthesis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride could potentially be achieved through a similar multi-step synthetic route, with careful consideration of the chiral centers and the preservation of enantiomeric purity.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride has been analyzed using various computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction (XRD) . These studies provide detailed information on bond lengths, angles, and overall molecular geometry, which are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets or other chemical entities.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular orbital studies, including HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule . The presence of electronegative atoms like bromine and fluorine can influence the electron density distribution and reactivity of the compound. Additionally, the molecular electrostatic potential (MEP) analysis indicates regions of the molecule that are more likely to undergo nucleophilic or electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing insights into their stability, which arises from hyper-conjugative interactions and charge delocalization . The presence of substituents like bromine and fluorine can significantly affect properties such as polarity, boiling points, and solubility. Moreover, the first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the ability of these molecules to interact with light .

Relevant Case Studies

Molecular docking studies of similar compounds have suggested potential inhibitory activity against enzymes like TPII, indicating possible anti-neoplastic properties . This suggests that (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride could also be explored for its biological activity and potential therapeutic applications.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive compound, was studied in rats, identifying multiple metabolic pathways and metabolites. This research provides a foundation for understanding the metabolic fate of bromo- and fluoro-substituted phenethylamines, potentially including (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (Kanamori et al., 2002).

Synthesis and Chemical Properties

  • Research on prasugrel hydrochloride, a medication, involved synthesizing intermediates similar in structure to the compound of interest, providing insights into synthetic routes and chemical transformations that could be applicable to the synthesis of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (Sastry, 2013).

Crystal Structure and Physical Chemistry

  • A study on racemic and conglomerate salts of haloaryl ethylammonium with cobaltate ions discussed the formation of helical structures and crystalline properties, which might relate to the physicochemical characterization of halogenated ethylamines, including the compound (Mande et al., 2015).

Medicinal Chemistry Applications

  • The synthesis and characterization of substituted fluoro compounds and their antimicrobial and antifungal activities were explored, indicating the potential bioactivity of fluorinated compounds in developing new therapeutics. This line of research could hint at potential bioactive applications for (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (Pejchal et al., 2015).

Safety And Hazards

The safety and hazards of this compound would likely be similar to those of other halogenated biphenyl compounds. These compounds can be harmful if swallowed or if they come into contact with the skin . They may also be harmful to aquatic life .

properties

IUPAC Name

(1R)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVHOOLJEWKAGY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

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